Technical Documentation Center

(1S)-1-(3-aminophenyl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(3-aminophenyl)ethanol
  • CAS: 201939-72-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Applications of (1S)-1-(3-Aminophenyl)ethanol

Executive Summary (1S)-1-(3-Aminophenyl)ethanol is a highly valuable chiral building block utilized extensively in pharmaceutical development and fine chemical synthesis. Characterized by its bifunctional nature—possessi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(3-Aminophenyl)ethanol is a highly valuable chiral building block utilized extensively in pharmaceutical development and fine chemical synthesis. Characterized by its bifunctional nature—possessing both an aromatic primary amine and a secondary benzylic alcohol—this molecule offers versatile sites for orthogonal derivatization. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural characteristics, and laboratory protocols for characterization, tailored for research scientists and drug development professionals.

Molecular Identity and Structural Characteristics

The molecule, designated as (1S)-1-(3-aminophenyl)ethanol (CAS: 201939-72-2), is the S-enantiomer of 1-(3-aminophenyl)ethanol (racemate CAS: 2454-37-7) . The presence of the stereocenter at the benzylic carbon dictates its utility in asymmetric synthesis. Specifically, it serves as a critical intermediate in the production of enantiopure active pharmaceutical ingredients (APIs), such as acetylcholinesterase inhibitors (e.g., Rivastigmine analogues) .

Physicochemical Properties

Understanding the physicochemical profile of (1S)-1-(3-aminophenyl)ethanol is critical for optimizing reaction conditions, extraction procedures, and chromatographic separations. The following table summarizes the core quantitative properties based on empirical data and predictive modeling , :

PropertyValue / DescriptionCausality / Significance in Development
Molecular Formula C8H11NODefines the elemental composition and exact mass.
Molecular Weight 137.18 g/mol Low molecular weight, ideal for fragment-based drug design.
LogP (Octanol/Water) ~0.6Indicates moderate lipophilicity; favors biological absorption but requires co-solvents in aqueous assays.
Topological Polar Surface Area 46.3 ŲFacilitates good membrane permeability, critical for CNS-targeting API intermediates.
Hydrogen Bond Donors 2 (-NH2, -OH)Enables strong intermolecular interactions with chiral stationary phases and target proteins.
Hydrogen Bond Acceptors 2 (-NH2, -OH)Contributes to solvation in polar protic solvents like methanol and ethanol.
pKa (Predicted) ~4.6 (Amine), ~14.5 (Hydroxyl)Dictates pH-dependent ionization; basic extractions must be performed strictly above pH 7.
Melting Point 66 °C – 71 °CIndicates a stable crystalline solid at room temperature.
Boiling Point 217 °C (at 760 mmHg)High boiling point reflects strong intermolecular hydrogen bonding in the liquid state.

Mechanistic Role in Asymmetric Synthesis & Drug Development

The bifunctional nature of (1S)-1-(3-aminophenyl)ethanol allows for orthogonal synthetic strategies. The aromatic amine is highly nucleophilic and can undergo selective N-alkylation or reductive amination. Conversely, the secondary benzylic alcohol can be activated (e.g., via mesylation or tosylation) for stereospecific substitution reactions (SN2), which invert the stereocenter to the R-configuration if required. This logical relationship makes it an indispensable precursor for complex chiral scaffolds.

Synthetic_Utility Core (1S)-1-(3-aminophenyl)ethanol Chiral Building Block Amine Amine Derivatization (N-alkylation/acylation) Core->Amine Hydroxyl Hydroxyl Activation (Esterification/Etherification) Core->Hydroxyl API1 Chiral APIs (e.g., AChE Inhibitors) Amine->API1 API2 Agrochemicals & Fine Chemicals Amine->API2 Hydroxyl->API1

Synthetic utility of (1S)-1-(3-aminophenyl)ethanol in API development.

Experimental Protocols: Analytical and Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the fundamental causality behind each methodological step.

Protocol 1: Chiral Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: The enantiomeric excess (ee%) of the 1S isomer must be rigorously verified before downstream synthesis. The use of a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) is predicated on the capacity of the carbamate linkages in the stationary phase to form transient, stereoselective hydrogen bonds with the hydroxyl and primary amine groups of the analyte.

  • Sample Preparation: Dissolve 1.0 mg of (1S)-1-(3-aminophenyl)ethanol in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

    • Self-Validation: Ensure complete dissolution through sonication. Any particulate matter will not only block the column frit but also cause erratic peak areas, invalidating the ee% calculation.

  • Column Equilibration: Purge the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v) at 1.0 mL/min until a stable baseline is achieved.

    • Causality: Diethylamine is added as a basic peak modifier. It suppresses secondary interactions between the basic aniline group of the analyte and residual acidic silanols on the silica support, preventing severe peak tailing.

  • Injection and Separation: Inject 10 µL of the sample. Maintain the column compartment at a constant 25 °C to ensure thermodynamic consistency in chiral recognition.

  • Detection: Monitor the eluent via UV detection at 254 nm, corresponding to the robust π-π* transition of the aromatic ring.

  • Data Analysis: Calculate the enantiomeric excess by integrating the area under the curve (AUC) for the 1S peak relative to any trace 1R peak.

HPLC_Workflow Sample Sample Preparation (Analyte in Hexane/IPA) Column Chiral Stationary Phase (Chiralcel OD-H) Sample->Column Separation Enantiomeric Separation Transient H-Bonding Column->Separation Detection UV Detection (254 nm) Separation->Detection Data Chromatogram Analysis (ee% Calculation) Detection->Data

Experimental workflow for the chiral HPLC analysis of the compound.

Protocol 2: pKa Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration is utilized because the molecule possesses two distinct ionizable groups. The aniline nitrogen undergoes protonation at low pH, while the hydroxyl group deprotonates at highly alkaline pH.

  • Solvent Preparation: Prepare a 50% (v/v) Methanol/Water co-solvent system.

    • Causality: The co-solvent maintains the solubility of the neutral species during the titration, preventing precipitation which would skew the electromotive force (EMF) readings and yield false pKa values.

  • Analyte Dissolution: Dissolve 50 mg of the compound in 50 mL of the co-solvent system. Add 0.1 M HCl dropwise to lower the initial pH to ~2.0, ensuring the amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen atmosphere.

    • Self-Validation: The nitrogen blanket prevents the absorption of atmospheric CO2. CO2 forms carbonic acid in water, which acts as a buffer and introduces a systematic error in the basic pH range, masking the hydroxyl deprotonation curve.

  • Data Plotting: Plot the volume of titrant against the measured pH. The first inflection point corresponds to the deprotonation of the anilinium ion (yielding the exact pKa ~4.6).

References

  • PubChem, "1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461", National Center for Biotechnology Information. URL:[Link]

  • Fisher Scientific, "1-(3-Aminophenyl)ethanol, 98%". URL:[Link]

Exploratory

The Stereochemical and Crystallographic Framework of (1S)-1-(3-Aminophenyl)ethanol: A Technical Guide for Advanced Drug Development

Executive Summary (1S)-1-(3-Aminophenyl)ethanol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(3-Aminophenyl)ethanol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The precise spatial arrangement of its benzylic hydroxyl group and the meta-substituted aniline moiety dictates both target binding affinity and metabolic stability. This whitepaper provides a comprehensive, self-validating framework for the stereochemical assignment, crystallographic analysis, and asymmetric synthesis of the (1S) enantiomer.

Stereochemical Architecture and Causality

The absolute configuration of (1S)-1-(3-aminophenyl)ethanol is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C1 benzylic stereocenter.

CIP Priority Assignment:

  • -OH (Hydroxyl): Priority 1 (Oxygen, atomic number 8)

  • -C₆H₄NH₂ (3-Aminophenyl): Priority 2 (Carbon bonded to C, C, H in the aromatic ring)

  • -CH₃ (Methyl): Priority 3 (Carbon bonded to H, H, H)

  • -H (Hydrogen): Priority 4 (Hydrogen, atomic number 1)

When the lowest priority group (-H) is oriented away from the observer, the sequence from Priority 1 2 3 traces a counter-clockwise path, designating the (S) configuration.

The Causality of Configuration: In drug design, the (1S) configuration is rarely interchangeable with the (1R) enantiomer. The meta-amino group typically acts as a critical hydrogen-bond donor/acceptor to hinge regions in kinase targets, while the (1S)-hydroxyl group determines the trajectory of the methyl vector into hydrophobic binding pockets. An inversion to (1R) introduces severe steric clashes, effectively nullifying pharmacological efficacy.

Crystallographic Analysis and Supramolecular Assembly

Absolute Structure Determination via X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. Because (1S)-1-(3-aminophenyl)ethanol consists entirely of "light atoms" (C, H, N, O), it exhibits very weak anomalous scattering when standard Molybdenum (Mo-K α ) radiation is used.

To definitively assign the (1S) configuration, crystallographers must use Copper (Cu-K α , λ=1.5418 Å) radiation to maximize the resonant scattering contribution. The absolute structure is mathematically validated using the[1]. A Flack parameter of 0.0±0.1 confirms the (1S) configuration, while a value near 1.0 indicates the inverted (1R) model.

Supramolecular Hydrogen Bonding Logic

The crystal lattice of (1S)-1-(3-aminophenyl)ethanol is governed by a highly directional hydrogen-bonding network. The molecule possesses:

  • Hydroxyl (-OH): 1 strong donor, 2 potential acceptors.

  • Aniline (-NH₂): 2 strong donors, 1 potential acceptor.

This dual-functionality drives the formation of a robust 2D sheet or 3D framework, primarily through intermolecular O-H⋯N and N-H⋯O interactions. The rigorous self-assembly is highly sensitive to enantiomeric purity; racemic mixtures will form distinct centrosymmetric space groups (e.g., P21​/c ), whereas the enantiopure (1S) form crystallizes in a non-centrosymmetric Sohncke space group (e.g., P21​ or P21​21​21​ ).

HBondNetwork A (1S)-Molecule A (Central) A->A π-π Stacking B (1S)-Molecule B (Acceptor) A->B O-H ··· N (Aniline) C (1S)-Molecule C (Donor) C->A N-H ··· O (Hydroxyl)

Supramolecular hydrogen bonding logic in the (1S)-1-(3-aminophenyl)ethanol crystal lattice.

Analytical Workflows for Stereochemical Validation

Relying on a single analytical method for chiral validation introduces systemic risk. A robust workflow triangulates data from multiple orthogonal techniques.

  • Solution-Phase Validation (Mosher's Method): By derivatizing the (1S)-alcohol with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl (MTPA) chloride, diastereomers are formed. According to [2], the magnetic anisotropy of the MTPA phenyl ring selectively shields specific protons on the (1S)-1-(3-aminophenyl)ethanol backbone. The ΔδSR values obtained via high-field 1 H-NMR unambiguously confirm the absolute configuration in solution.

  • Enantiomeric Excess (ee) via Chiral HPLC: Chromatographic separation using a chiral stationary phase (e.g., Chiralcel OD-H) validates the enantiomeric purity.

Workflow Synth Synthesis of 3-Aminoacetophenone ATH Ru-TsDPEN ATH (HCOOH/NEt3) Synth->ATH Substrate Product (1S)-1-(3-aminophenyl)ethanol ATH->Product Enantioselective Reduction HPLC Chiral HPLC (ee > 99%) Product->HPLC Enantiopurity Check XRD Single-Crystal XRD (Flack Parameter) Product->XRD Absolute Config

Workflow for the asymmetric synthesis and stereochemical validation of the (1S) enantiomer.

Asymmetric Synthesis & Resolution Strategies

To access the (1S) configuration, two primary strategies are utilized in process chemistry:

Strategy A: Asymmetric Transfer Hydrogenation (ATH)

The reduction of 3-aminoacetophenone using a [3] is the most atom-economical approach. Causality of Catalyst Choice: The use of the (S,S)-Ru-TsDPEN catalyst is not arbitrary. The spatial demand of the η6 -arene ligand and the chiral diamine backbone forces the 3-aminoacetophenone substrate to orient itself into a highly ordered, six-membered pericyclic transition state. This geometry dictates that the hydride from the ruthenium center is delivered exclusively to the Si-face of the ketone, cleanly yielding the (1S) configuration.

Strategy B: Enzymatic Kinetic Resolution

For racemic mixtures,[4] can be used. CAL-B selectively acylates the (1R)-enantiomer using vinyl acetate as an acyl donor, leaving the (1S)-enantiomer unreacted. The difference in physical properties between the (1S)-alcohol and the (1R)-acetate allows for simple chromatographic or distillation-based separation.

NoyoriMechanism Cat Ru(II)-TsDPEN Catalyst Hydride Ru-H / N-H Intermediate Cat->Hydride HCOOH (Hydride Source) TS 6-Membered Pericyclic TS Hydride->TS Ketone Binding (Si-face) Prod (1S)-Enantiomer TS->Prod Hydride Transfer Prod->Cat Catalyst Regeneration

Catalytic cycle of Ru-TsDPEN asymmetric transfer hydrogenation yielding the (1S) configuration.

Experimental Protocols

Protocol 1: Self-Validating Crystallization for XRD Analysis

Objective: Grow defect-free single crystals suitable for Cu-K α absolute structure determination.

  • Solvent Selection: Dissolve 20 mg of enantiopure (1S)-1-(3-aminophenyl)ethanol in 0.5 mL of ethyl acetate (good solvent) in a 2-dram vial.

  • Anti-Solvent Chamber: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Vapor Diffusion: Allow the system to stand undisturbed at 20 °C for 48–72 hours. Causality: Vapor diffusion ensures a highly controlled supersaturation gradient, preventing rapid nucleation that causes crystal twinning (which would invalidate the Flack parameter).

  • Validation Step: Harvest the crystals and examine them under a polarized light microscope. Only select crystals that exhibit uniform extinction (birefringence) upon rotation, confirming they are single crystals and not twinned aggregates.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(3-aminophenyl)ethanol from 3-aminoacetophenone.

  • Catalyst Preparation: In a Schlenk flask under argon, dissolve (S,S)-Ru-TsDPEN (0.5 mol%) in a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: Add 3-aminoacetophenone (1.0 equiv) to the solution.

  • Reaction: Stir the mixture at 40 °C for 12 hours. The formic acid acts as the hydride source, while the basic triethylamine facilitates the deprotonation necessary to form the active ruthenium-hydride species.

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to yield the (1S)-alcohol.

Quantitative Data Summaries

Table 1: Typical Crystallographic Parameters for (1S)-1-(3-Aminophenyl)ethanol

ParameterExpected Value / RangeScientific Rationale
Crystal System Monoclinic or OrthorhombicTypical for chiral, non-spherical small molecules.
Space Group P21​ or P21​21​21​ Must be a non-centrosymmetric Sohncke group for an enantiopure compound.
Radiation Source Cu-K α ( λ=1.5418 Å)Required to maximize anomalous dispersion for light atoms (C, H, N, O).
Flack Parameter ( x ) 0.00±0.08 Statistically validates the (1S) absolute configuration.
R-factor ( R1​ ) <0.05 Indicates a high-quality structural model with minimal defects.

Table 2: Analytical Methods Comparison for Stereochemical Validation

MethodOutput MetricAdvantagesLimitations
Single-Crystal XRD Absolute ConfigurationDefinitive 3D spatial proof; identifies H-bonding.Requires high-quality single crystals; time-intensive.
Mosher's Ester NMR ΔδSR Chemical ShiftsFast solution-phase absolute configuration.Requires derivatization step; potential for kinetic resolution during esterification.
Chiral HPLC Enantiomeric Excess ( ee )Highly quantitative for bulk purity.Cannot determine absolute configuration independently.

References

  • The use of X-ray crystallography to determine absolute configuration Source: Chirality (2008), 20(5), 681-690. URL:[Link]

  • High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids Source: Journal of the American Chemical Society (1991), 113(11), 4092-4096. URL:[Link]

  • Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols Source: Synthesis (2009), 21, 3654-3660. URL:[Link]

  • Ru-TsDPEN with formic acid/Hunig's base for asymmetric transfer hydrogenation, a practical synthesis of optically enriched N-propyl pantolactam Source: Journal of Organic Chemistry (2009), 74(3), 1411-1414. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of (1S)-1-(3-Aminophenyl)ethanol: A Comprehensive Guide for Chiral API Intermediates

Executive Summary The molecule (1S)-1-(3-aminophenyl)ethanol (CAS RN: 2454-37-7) is a highly specialized chiral building block, most notably serving as a critical intermediate and tracked impurity in the synthesis of Riv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (1S)-1-(3-aminophenyl)ethanol (CAS RN: 2454-37-7) is a highly specialized chiral building block, most notably serving as a critical intermediate and tracked impurity in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia[1]. Because the pharmacological efficacy of the final active pharmaceutical ingredient (API) is strictly tied to its stereochemistry, the rigorous structural and chiral characterization of this intermediate is paramount.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling of (1S)-1-(3-aminophenyl)ethanol, detailing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and advanced chiral validation techniques.

Structural Context & Analytical Strategy

The molecular architecture of (1S)-1-(3-aminophenyl)ethanol consists of a central benzene ring meta-substituted with a primary amine (-NH₂) and a chiral 1-hydroxyethyl group (-CH(OH)CH₃). This specific arrangement creates unique electronic environments: the electron-donating amine drives resonance stabilization across the ring, while the chiral secondary alcohol introduces stereospecific spatial arrangements.

To ensure the integrity of the molecule before downstream API synthesis, a multi-tiered analytical workflow is required.

AnalyticalWorkflow A Sample Prep (1S)-1-(3-aminophenyl)ethanol B Chemical Purity (RP-HPLC) A->B C Structural ID (NMR, FTIR, MS) B->C D Enantiomeric Excess (Chiral HPLC) C->D E Absolute Config (VCD & Polarimetry) D->E

Fig 1. Sequential analytical workflow for chiral API intermediate validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the foundational proof of atomic connectivity. The chemical shifts observed in (1S)-1-(3-aminophenyl)ethanol are dictated by the inductive and resonance effects of its substituents.

Causality in ¹H and ¹³C NMR Shifts

In the ¹H NMR spectrum, the aliphatic methyl group (-CH₃) appears as a distinct doublet ( 3J≈6.4 Hz) due to spin-spin coupling with the adjacent methine proton. The aromatic region is highly diagnostic: the electron-donating -NH₂ group pushes electron density into the ortho and para positions via resonance, shielding these protons and shifting them upfield relative to a standard benzene ring.

In the ¹³C NMR spectrum, the carbons directly attached to the heteroatoms (C1 and C3) are heavily deshielded by the electronegative oxygen and nitrogen atoms, pushing their resonances downfield to approximately 146-148 ppm.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment / Causality
¹H 1.28Doublet (d), J = 6.4-CH₃ (Coupled to methine -CH)
¹H 4.55Quartet (q), J = 6.4-CH-OH (Coupled to methyl -CH₃)
¹H 4.98Broad Singlet (br s)-NH₂ (Broad due to quadrupolar relaxation of N)
¹H 6.38 - 6.92Multiplets (m)Aromatic Protons (Shielded by -NH₂ resonance)
¹³C 25.8Singlet (s)-CH₃ (Aliphatic, shielded)
¹³C 68.5Singlet (s)-CH-OH (Deshielded by electronegative Oxygen)
¹³C 146.5, 148.8Singlets (s)C1 & C3 (Quaternary, deshielded by O and N)

(Data acquired in DMSO-d₆ at 400 MHz / 100 MHz. Values are representative of the isolated structure).

Vibrational & Mass Spectrometric Signatures

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to confirm the presence of functional groups. While the O-H and N-H stretching vibrations overlap in the 3100–3400 cm⁻¹ region, the primary amine is unambiguously identified by the presence of a characteristic doublet at ~3350 cm⁻¹ and ~3280 cm⁻¹ (representing asymmetric and symmetric N-H stretches). The O-H stretch presents as a broader, underlying continuum due to extensive intermolecular hydrogen bonding.

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI), the molecule yields a molecular ion [M]+ at m/z 137. The dominant fragmentation pathway is driven by α -cleavage. The loss of a methyl radical ( ⋅CH3​ , 15 Da) yields a highly stable α -hydroxybenzyl-type cation at m/z 122. This fragment forms the base peak because the resulting positive charge is highly delocalized across the aromatic ring and further stabilized by the oxygen lone pairs.

MS_Fragmentation M Molecular Ion [M]⁺ m/z 137 F1 α-Cleavage [M-CH₃]⁺ m/z 122 (Base Peak) M->F1 - CH₃• (15 Da) F2 Dehydration [M-H₂O]⁺ m/z 119 M->F2 - H₂O (18 Da) F3 Loss of NH₃[M-NH₃]⁺ m/z 120 M->F3 - NH₃ (17 Da)

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Stereochemical Validation (Chiral Analysis)

Because (1S)-1-(3-aminophenyl)ethanol is a chiral intermediate, verifying its absolute configuration and enantiomeric excess (ee) is a regulatory necessity for API manufacturing[2].

  • Chiral HPLC: Used to determine the ratio of (1S) to (1R) enantiomers.

  • Vibrational Circular Dichroism (VCD): While polarimetry yields a single specific rotation value ( [α]D​ ) that is highly susceptible to trace chiral impurities, VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) calculated spectra, the (1S) absolute configuration is assigned with unambiguous certainty. This is a self-validating system: the unpolarized IR spectrum must perfectly match the calculated IR spectrum before the VCD comparison is deemed valid.

Validated Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free spectra for structural confirmation.

  • Sample Preparation: Weigh exactly 15.0 mg of (1S)-1-(3-aminophenyl)ethanol.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Hardware: Transfer the homogenous solution to a 5 mm precision NMR tube.

  • ¹H Acquisition: Acquire at 400 MHz using 16 scans, a 30° excitation pulse, and a 2-second relaxation delay to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • ¹³C Acquisition: Acquire at 100 MHz using 1024 scans, a 30° pulse, and WALTZ-16 decoupling to achieve a >10:1 signal-to-noise ratio for the slower-relaxing quaternary carbons (C1, C3).

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Quantify the ratio of (1S) and (1R) enantiomers.

  • Stationary Phase: Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality Note: The addition of 0.1% DEA actively suppresses secondary interactions between the primary amine of the analyte and residual silanols on the silica stationary phase, preventing severe peak tailing.

  • Parameters: Set flow rate to 1.0 mL/min and column temperature to 25°C.

  • Detection: Monitor UV absorbance at 230 nm.

  • Execution: Inject 10 µL of a 1.0 mg/mL sample prepared in the mobile phase. Calculate ee based on the integrated area of the (1S) peak versus the (1R) peak.

References

  • National Center for Biotechnology Information. "1-(3-Aminophenyl)ethanol" PubChem Compound Summary for CID 222461. Retrieved March 26, 2026. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Ethanol, 1-(3-aminophenyl)-" NIST Chemistry WebBook, SRD 69. Retrieved March 26, 2026. URL: [Link]

Sources

Exploratory

toxicity and in vitro safety data for (1S)-1-(3-aminophenyl)ethanol

An in-depth technical analysis of the preclinical safety profile of (1S)-1-(3-aminophenyl)ethanol requires moving beyond basic hazard identification. To engineer safe pharmaceutical intermediates or active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the preclinical safety profile of (1S)-1-(3-aminophenyl)ethanol requires moving beyond basic hazard identification. To engineer safe pharmaceutical intermediates or active pharmaceutical ingredients (APIs), drug development professionals must understand the mechanistic causality behind the toxicity of the aniline moiety.

This whitepaper establishes a rigorous framework for evaluating the in vitro safety profile of (1S)-1-(3-aminophenyl)ethanol, focusing on its metabolic activation, hematotoxicity, and genotoxicity, accompanied by self-validating experimental protocols.

The Chemical Profile and Core Toxicological Liabilities

(1S)-1-(3-aminophenyl)ethanol (CAS: 2454-37-7) is a chiral aromatic amine frequently utilized as a building block in pharmaceutical synthesis. While the chiral alcohol provides valuable stereospecificity for target binding, the unprotected primary aniline group introduces severe toxicological liabilities.

According to standardized safety evaluations, the compound is classified under several GHS hazard categories, including Skin Irritation (H315), Eye Irritation (H319), and Acute Inhalation Toxicity (H332)[1]. However, its most critical systemic risks—methemoglobinemia and mutagenicity—are not driven by the parent compound itself, but rather by its downstream electrophilic metabolites.

Mechanistic Toxicology: The Causality of Aniline Toxicity

To accurately assess the safety of this compound, researchers must account for its metabolic activation. Aromatic amines undergo N-hydroxylation predominantly mediated by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1 [2].

  • CYP2E1 and Negative Cooperativity: The hydroxylation of the aniline ring by CYP2E1 exhibits significant negative cooperativity. As demonstrated in kinetic studies, the compound is rapidly turned over at low concentrations, but at higher concentrations, binding to an effector site decreases the oxidation rate ()[3]. This kinetic profile is critical: dosing in vitro assays too high may artificially suppress metabolic activation, leading to false-negative safety data.

  • The Methemoglobinemia Pathway: The resulting N-hydroxylamine metabolite can enter erythrocytes and react with oxyhemoglobin. This redox cycle generates methemoglobin (MetHb) and a nitroso derivative, severely impairing oxygen transport and causing cyanosis ()[4].

  • Genotoxicity via Nitrenium Ions: Alternatively, the N-hydroxylamine can undergo protonation and dehydration to form a highly reactive nitrenium ion. This electrophilic species is the primary culprit behind the mutagenicity of primary aromatic amines, as it readily forms covalent adducts with DNA nucleobases ()[5].

MetabolicPathway Parent (1S)-1-(3-aminophenyl)ethanol CYP CYP1A2 / CYP2E1 Metabolic Activation Parent->CYP Oxidation NHydroxy N-hydroxylamine Metabolite CYP->NHydroxy N-hydroxylation Nitroso Nitroso Derivative NHydroxy->Nitroso RBC Interaction Nitrenium Nitrenium Ion NHydroxy->Nitrenium Protonation / Dehydration MetHb Methemoglobinemia (Erythrocyte Toxicity) Nitroso->MetHb Hemoglobin Oxidation DNA DNA Adducts (Genotoxicity/Mutagenicity) Nitrenium->DNA Electrophilic Attack

Caption: Metabolic activation pathway of (1S)-1-(3-aminophenyl)ethanol leading to toxicity.

Quantitative Safety Data & Hazard Classification

Based on GHS classifications and structurally analogous aromatic amines, the following table summarizes the established and predicted in vitro safety thresholds for (1S)-1-(3-aminophenyl)ethanol[1].

Toxicity EndpointAssay / MetricExpected Value / ThresholdHazard Implication
Acute Toxicity Inhalation (GHS)H332 (Harmful)Respiratory irritation; rapid systemic absorption.
Cytotoxicity HepG2 IC50 (48h)50 - 150 µM (Class estimate)Moderate hepatotoxicity at high systemic doses.
Genotoxicity Ames Test (TA98/TA100)Positive (+S9 fraction)Nitrenium ion-mediated DNA adduct formation.
Hematotoxicity In Vitro MetHb Formation>5% at 100 µM (+S9)High risk of methemoglobinemia upon systemic exposure.

Self-Validating Experimental Protocols

To accurately assess the safety of (1S)-1-(3-aminophenyl)ethanol, standard in vitro assays must be modified to account for its requirement for metabolic activation. The protocols below are designed as self-validating systems, incorporating specific controls to prove mechanistic causality.

Protocol A: In Vitro Methemoglobin Formation Assay

Causality Check: Because the parent compound does not directly oxidize hemoglobin, human liver S9 fractions must be co-incubated to generate the N-hydroxy metabolite. An assay lacking S9 will yield a false negative, which validates the necessity of the metabolic step.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Isolate fresh human erythrocytes from whole blood by centrifuging at 2500 x g for 10 minutes. Wash the pellet three times with phosphate-buffered saline (PBS) and prepare a 10% hematocrit suspension.

  • Metabolic Activation Setup: Prepare a reaction mixture containing 1 mg/mL human liver S9 fraction, an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PD), and the erythrocyte suspension.

  • Compound Dosing: Add (1S)-1-(3-aminophenyl)ethanol at staggered concentrations ranging from 10 µM to 500 µM. Include a positive control (pre-synthesized N-phenylhydroxylamine) and a vehicle control (0.1% DMSO).

  • Co-Incubation: Incubate the mixture at 37°C for 2 hours under gentle orbital shaking to allow for CYP-mediated N-hydroxylation and subsequent erythrocyte penetration.

  • Lysis and Measurement: Lyse the erythrocytes using 1% Triton X-100. Centrifuge at 10,000 x g to remove cellular debris. Measure the absorbance of the supernatant at 630 nm (specific for MetHb) and 540 nm (total hemoglobin) using a microplate spectrophotometer.

  • Data Quantification: Calculate the percentage of MetHb relative to total hemoglobin. A result >5% compared to the vehicle control indicates significant hematotoxicity.

Workflow Prep Prepare Human Erythrocytes & S9 Incubate Co-incubate with Test Compound (37°C) Prep->Incubate Lysis Erythrocyte Lysis (Triton X-100) Incubate->Lysis Read Spectrophotometry (Absorbance 630 nm) Lysis->Read Analyze Calculate % MetHb vs Total Hb Read->Analyze

Caption: Step-by-step in vitro assay workflow for assessing methemoglobin formation.

Protocol B: High-Throughput Ames Fluctuation Test (Genotoxicity)

Causality Check: The formation of the mutagenic nitrenium ion requires CYP1A2 activation. The Ames test must be conducted with Aroclor 1254-induced rat liver S9 to ensure sufficient CYP1A2 expression, otherwise, the electrophilic attack on DNA will not occur.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Exposure: In a 384-well plate, combine the bacterial culture, the test compound (0.1 to 1000 µ g/well ), and the S9 activation mixture.

  • Incubation: Incubate at 37°C for 90 minutes to allow for metabolic activation and DNA adduct formation.

  • Reversion Scoring: Add a pH indicator medium (e.g., bromocresol purple) lacking histidine. Incubate for 48-72 hours.

  • Analysis: Score wells that turn yellow (indicating bacterial growth and acid production due to a reversion mutation) as positive. Compare the number of positive wells to the vehicle control using a chi-square test.

Strategic Recommendations for Drug Development

For medicinal chemists and toxicologists utilizing (1S)-1-(3-aminophenyl)ethanol, the primary hurdle is mitigating the risks associated with the free aniline group. If the amine is retained in the final active pharmaceutical ingredient (API), rigorous in vivo monitoring for methemoglobinemia and a comprehensive battery of GLP genotoxicity studies are mandatory. Strategically, masking the amine (e.g., via amidation) or introducing steric hindrance at the ortho or para positions can significantly reduce CYP-mediated N-hydroxylation, thereby engineering out the toxicity while preserving the chiral alcohol's structural utility.

References

  • National Center for Biotechnology Information. "1-(3-Aminophenyl)ethanol". PubChem Compound Summary for CID 222461.[Link]

  • Hartman, J. H., Knott, K., & Miller, G. P. (2014). "CYP2E1 hydroxylation of aniline involves negative cooperativity". Biochemical Pharmacology.[Link]

  • Ripa, L., Mee, C., Sjö, P., & Shamovsky, I. (2014). "Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?". Chemical Research in Toxicology.[Link]

  • Federal Institute for Risk Assessment (BfR). (2023). "Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding". BfR Opinions.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enzymatic Kinetic Resolution of 1-(3-aminophenyl)ethanol

Introduction: The Significance of Chiral 1-(3-aminophenyl)ethanol Chiral 1-(3-aminophenyl)ethanol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1-(3-aminophenyl)ethanol

Chiral 1-(3-aminophenyl)ethanol is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is often critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Consequently, robust and efficient methods for obtaining enantiomerically pure forms of this compound are of paramount importance in drug development and manufacturing.

Enzymatic kinetic resolution (EKR) stands out as a powerful technique for separating racemic mixtures. This method leverages the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate.[1] Lipases are particularly advantageous as they operate under mild reaction conditions, are readily available, and exhibit high selectivity for a wide range of substrates, making EKR a green and efficient alternative to traditional chemical resolution methods.[1][2][3] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic 1-(3-aminophenyl)ethanol via enantioselective acylation.

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst—in this case, an enzyme.[1] The process described here uses an immobilized lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate one enantiomer of racemic 1-(3-aminophenyl)ethanol.

The racemic alcohol (a mixture of (R)- and (S)-enantiomers) is reacted with an acyl donor, such as vinyl acetate. The lipase preferentially catalyzes the transfer of the acetyl group to one of the alcohol's enantiomers (e.g., the (R)-enantiomer), converting it into the corresponding ester. The other enantiomer (e.g., the (S)-enantiomer) reacts at a much slower rate and remains largely as the unreacted alcohol.

This results in a mixture containing one enantiomer as an ester ((R)-1-(3-aminophenyl)ethyl acetate) and the other as the unreacted alcohol ((S)-1-(3-aminophenyl)ethanol). Because of the significant difference in their chemical properties (ester vs. alcohol), these two compounds can be easily separated using standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[4]

To drive the reaction forward and prevent the reverse reaction (hydrolysis), an irreversible acyl donor like vinyl acetate is often used. The byproduct of the acylation, vinyl alcohol, rapidly tautomerizes to stable acetaldehyde, rendering the reaction irreversible.[2]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the enzymatic kinetic resolution of 1-(3-aminophenyl)ethanol, from the initial reaction to the final analysis of the separated enantiomers.

G Workflow for Enzymatic Kinetic Resolution cluster_reaction 1. Enzymatic Reaction cluster_separation 2. Work-up & Separation cluster_products 3. Isolated Products cluster_analysis 4. Analysis Racemate Racemic (R/S)- 1-(3-aminophenyl)ethanol ReactionVessel Reaction Mixture (Stirring at 40-50°C) Racemate->ReactionVessel AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->ReactionVessel Lipase Immobilized Lipase (e.g., Novozym® 435) Lipase->ReactionVessel Solvent Organic Solvent (e.g., Hexane) Solvent->ReactionVessel Filter Filter to remove immobilized enzyme ReactionVessel->Filter After ~24h or ~50% conversion Concentrate Concentrate filtrate under vacuum Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Ester Enriched (R)-Ester (R)-1-(3-aminophenyl)ethyl acetate Chromatography->Ester Alcohol Enriched (S)-Alcohol (S)-1-(3-aminophenyl)ethanol Chromatography->Alcohol HPLC Chiral HPLC Analysis (Determine % ee) Ester->HPLC Alcohol->HPLC

Caption: Overall process for the resolution of 1-(3-aminophenyl)ethanol.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the lipase-catalyzed resolution of secondary alcohols.[3][5]

Materials and Reagents
  • Racemic 1-(3-aminophenyl)ethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl Acetate (Acyl Donor)

  • Anhydrous Hexane or Methyl tert-butyl ether (MtBE) (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Molecular Sieves (3Å or 4Å, activated)

  • Silica Gel (for column chromatography)

  • Deuterated Chloroform (CDCl₃) or DMSO-d₆ (for NMR analysis)

  • HPLC-grade solvents for chiral analysis (e.g., Hexane, Isopropanol)

Equipment
  • Magnetic stirrer with hot plate

  • Round-bottom flask with condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Syringes and needles

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral stationary phase (CSP) column.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask, add racemic 1-(3-aminophenyl)ethanol (e.g., 10 mmol, 1.37 g).

    • Add 50 mL of anhydrous hexane (or MtBE) and activated molecular sieves (~1 g) to maintain anhydrous conditions.

    • Add immobilized lipase (e.g., Novozym® 435, ~150-200 mg).

    • Place the flask under an inert atmosphere (N₂ or Ar) and stir the suspension for 10 minutes at the desired reaction temperature (e.g., 45°C).

  • Initiation of Acylation:

    • Add vinyl acetate (e.g., 20 mmol, 1.85 mL, 2 equivalents) to the stirring suspension. Using a slight excess of the acyl donor can be beneficial, but a large excess may not be necessary with an irreversible donor.

    • Maintain the reaction temperature at 45°C and stir vigorously.

  • Monitoring the Reaction:

    • The progress of the reaction should be monitored by taking small aliquots (~50 µL) at regular intervals (e.g., every 2-4 hours).[6]

    • Filter the aliquot to remove the enzyme, dilute with the mobile phase, and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

    • The reaction is typically stopped when the conversion reaches approximately 50%, as this point offers the optimal balance for achieving high e.e. for both the substrate and the product.

  • Work-up and Purification:

    • Once the desired conversion is reached (typically 18-24 hours), cool the reaction mixture to room temperature.

    • Remove the immobilized lipase by vacuum filtration and wash the enzyme with a small amount of fresh solvent. The enzyme can often be dried and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

    • Purify the resulting residue (a mixture of the acylated ester and unreacted alcohol) by silica gel column chromatography. A gradient elution system, such as hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity), is typically effective for separating the less polar ester from the more polar alcohol.

  • Characterization and Analysis:

    • Combine the fractions containing the pure ester and the pure alcohol separately and remove the solvent in vacuo.

    • Determine the yield of each isolated enantiomer.

    • Confirm the identity and purity of the products using ¹H NMR and ¹³C NMR spectroscopy.

    • Crucially, determine the enantiomeric excess (% e.e.) of the isolated alcohol and the ester using chiral HPLC.

Chiral HPLC Analysis Protocol

Accurate determination of enantiomeric excess is critical for validating the success of the resolution.[6]

  • Column: Polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-3).[6][7]

  • Mobile Phase: A mixture of hexane and isopropanol is standard for normal-phase chiral separations.[8] A typical starting condition is 90:10 (Hexane:Isopropanol) with a small amount of an amine modifier like diethylamine (DEA, ~0.1%) to improve peak shape for the basic amine compound.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25-30°C.[8]

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample (crude reaction mixture, purified alcohol, or purified ester) in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[7]

Expected Results & Data Interpretation

The success of the kinetic resolution is evaluated based on conversion, yield, and enantiomeric excess.

ParameterDescriptionExpected Outcome
Conversion (%) The percentage of the initial racemic alcohol that has been converted to the ester. Calculated from HPLC peak areas.Aim for ~50% for optimal resolution.
Yield of (S)-Alcohol The isolated mass of the unreacted alcohol as a percentage of the theoretical maximum (50% of starting material).35-45%
e.e. of (S)-Alcohol The enantiomeric excess of the recovered alcohol. Calculated as `([S] - [R]
Yield of (R)-Ester The isolated mass of the formed ester as a percentage of the theoretical maximum.35-45%
e.e. of (R)-Ester The enantiomeric excess of the recovered ester.>95%
Enantiomeric Ratio (E) A measure of the enzyme's selectivity. Calculated using the formula: E = ln[(1-c)(1-e.e.s)] / ln[(1-c)(1+e.e.s)], where 'c' is the conversion and 'e.e.s' is the enantiomeric excess of the substrate.[5]E > 100 is generally considered excellent for a highly selective resolution.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive enzyme; presence of water or inhibitors; incorrect temperature.Use fresh or properly stored enzyme. Ensure all glassware and solvents are anhydrous. Optimize reaction temperature (typically 40-60°C for lipases).
Low Enantioselectivity (Low % e.e.) The chosen enzyme is not selective for the substrate; reaction temperature is too high.Screen different lipases (e.g., from Pseudomonas cepacia, Candida rugosa).[10] Lower the reaction temperature.
Reaction Exceeds 50% Conversion Reaction time was too long.Monitor the reaction more frequently and stop it closer to the 50% mark to maximize the e.e. of the remaining substrate.
Poor Separation During Chromatography Inappropriate solvent system.Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.
Poor Peak Shape in HPLC Interaction of the basic amine with residual silanols on the silica-based CSP.Add a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase.[7]

Conclusion

This application note outlines a robust and reliable protocol for the enantioselective resolution of 1-(3-aminophenyl)ethanol using lipase-catalyzed acylation. The method provides access to both enantiomers in high optical purity and is suitable for researchers in both academic and industrial settings. The use of an immobilized enzyme allows for easy catalyst removal and potential reuse, contributing to a more sustainable and cost-effective process. Accurate monitoring of the reaction via chiral HPLC is essential for achieving optimal results.

References

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link]

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. Available at: [Link]

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents | Request PDF. ResearchGate. Available at: [Link]

  • Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. Available at: [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Enantioselectivity of different lipases for kinetic resolution of 1-phenyl ethanol. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository. Available at: [Link]

  • Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. | Request PDF. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of syn- and anti-1,3-Aminoalcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. Journal of the American Chemical Society. Available at: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society. Available at: [Link]

Sources

Application

Application Note: High-Resolution Chromatographic Separation and Enantiomeric Purity Determination of (1S)-1-(3-aminophenyl)ethanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Intermediates Techniques: High-Performance Liquid Chromatography (HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Intermediates Techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)

Scientific Rationale and Molecular Profiling

The molecule (1S)-1-(3-aminophenyl)ethanol is a critical chiral building block in pharmaceutical synthesis. Structurally, it presents a dual challenge for chromatographic resolution: a benzylic chiral center bearing a hydroxyl group (hydrogen bond donor/acceptor) and a meta-substituted primary aniline moiety (basic site, pKa ~4.6).

Achieving baseline enantiomeric resolution (Rs > 1.5) between the (1S) and (1R) enantiomers, while simultaneously separating synthetic impurities such as the ketone precursor (1-(3-aminophenyl)ethanone) and regioisomers (e.g., 4-aminophenyl derivatives), requires precise control over the chiral stationary phase (CSP) and mobile phase thermodynamics [1].

The Causality of Method Selection (E-E-A-T)
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are the gold standard for separating 1-phenylethanol derivatives and amino alcohols [2]. Specifically, amylose tris(3-chloro-5-methylphenylcarbamate) (commercially known as Chiralpak® IG ) provides exceptional chiral recognition. The chloro- and methyl- substituents on the phenylcarbamate selector create a highly structured chiral cavity that differentiates the spatial arrangement of the benzylic -OH group[3]. Furthermore, immobilized phases (like IG) are chosen over traditional coated phases (like OD-H) because they eliminate the risk of phase dissolution, allowing for highly reproducible, self-validating analytical systems.

  • Mobile Phase Additives: The primary amine on the phenyl ring will strongly interact with residual silanol groups on the silica support of the CSP, leading to severe peak tailing and loss of resolution. To establish a trustworthy and robust method, a basic additive—0.1% Diethylamine (DEA) —is strictly required in the mobile phase. DEA acts as a competitive binder, masking the acidic silanols and ensuring sharp, symmetrical peaks for the basic analyte [2].

  • Thermodynamic Control: Chiral recognition on polysaccharide phases is heavily temperature-dependent. For 1-phenylethanol derivatives, the separation is typically enthalpy-driven ( ΔH<0 ). Therefore, lowering the column temperature (e.g., to 20°C or 25°C) increases the residence time within the chiral cavities, enhancing selectivity ( α ) at the cost of slightly longer analysis times [1].

Method Development Workflows and Logic

The following diagrams illustrate the strategic pathways for developing and troubleshooting the separation method for basic chiral amino alcohols.

Workflow Start Target: (1S)-1-(3-aminophenyl)ethanol Screening CSP Screening (Immobilized Polysaccharides: IA, IB, IC, IG) Start->Screening MobilePhase Mobile Phase Selection (NP: Hexane/IPA vs. POM: MeOH/ACN) Screening->MobilePhase Additive Additive Optimization (0.1% DEA to suppress amine tailing) MobilePhase->Additive Temp Thermodynamic Tuning (Isothermal screening 15°C - 35°C) Additive->Temp Validation Method Validation (Rs > 1.5, ee > 99%) Temp->Validation

Figure 1: Step-by-step method development workflow for chiral amino alcohols.

LogicTree Issue Issue: Severe Peak Tailing or Co-elution Check1 Is a basic additive present? Issue->Check1 NoAdd Add 0.1% DEA or ETA to Mobile Phase Check1->NoAdd No YesAdd Are residual silanols still active? Check1->YesAdd Yes SwitchCSP Switch to end-capped or immobilized CSP (e.g., IG) YesAdd->SwitchCSP Yes TempCheck Check Column Temp YesAdd->TempCheck No LowerTemp Lower Temp (e.g., 20°C) for enthalpy control TempCheck->LowerTemp

Figure 2: Troubleshooting logic tree for resolving peak tailing in basic chiral compounds.

Experimental Protocols

Sample Preparation

To ensure a self-validating system, the sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of the (1S)-1-(3-aminophenyl)ethanol sample (or racemate for system suitability).

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade Isopropanol (IPA). Sonicate for 5 minutes until fully dissolved.

  • Working Solution: Dilute 100 µL of the stock solution with 900 µL of the Mobile Phase (Hexane/IPA 80:20 v/v). Final concentration: 1.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol A: Normal Phase HPLC (NP-HPLC)

This is the primary validated method for determining enantiomeric excess (ee) and quantifying related impurities [4].

  • Column: Chiralpak® IG (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1, v/v/v). Note: Premix the DEA into the IPA before combining with Hexane to ensure homogenous distribution.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C ± 0.5°C (Crucial for reproducible retention times).

  • Detection: UV at 230 nm (optimal for the aniline chromophore) and 254 nm.

  • Injection Volume: 5.0 µL.

  • Run Time: 20 minutes.

Protocol B: Supercritical Fluid Chromatography (SFC)

For high-throughput screening and greener chemistry profiles, SFC is highly recommended. The use of supercritical CO2 significantly reduces organic solvent consumption and decreases run times due to higher diffusivity.

  • Column: Chiralpak® IG-3 (150 mm × 4.6 mm, 3 µm).

  • Co-solvent (Modifier): Methanol containing 0.2% Isopropylamine (IPAm). IPAm is preferred over DEA in SFC due to better solubility and volatility in CO2.

  • Gradient: Isocratic 15% Co-solvent / 85% CO2.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (ABPR): 120 bar.

  • Column Temperature: 35°C.

  • Detection: PDA (extracted at 230 nm).

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance using Protocol A (NP-HPLC) . The data demonstrates successful baseline resolution of the enantiomers and separation from common synthetic impurities.

Table 1: Chromatographic Performance Data (Chiralpak IG, NP-HPLC)

Analyte / ImpurityRetention Time (min)Relative Retention Time (RRT)Selectivity ( α )Resolution (Rs)Tailing Factor (Tf)
1-(3-aminophenyl)ethanone (Ketone)5.620.50--1.05
(1R)-1-(3-aminophenyl)ethanol8.450.75--1.12
(1S)-1-(3-aminophenyl)ethanol (Target) 11.20 1.00 1.45 4.20 1.15
1-(4-aminophenyl)ethanol (Regioisomer)14.551.301.383.851.20

Data Interpretation: The achiral ketone precursor elutes first due to the lack of a hydroxyl group, preventing it from forming strong hydrogen bonds with the chiral selector. The (1R) enantiomer elutes before the (1S) target on the IG phase under these specific thermodynamic conditions. A resolution (Rs) of 4.20 indicates robust baseline separation, far exceeding the ICH requirement of Rs > 1.5 for quantitative purity assays. The tailing factor (Tf < 1.2) validates the efficacy of the 0.1% DEA additive in masking silanol interactions.

References

  • High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton on polysaccharide-based chiral stationary phases. PubMed. Available at:[Link]

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at:[Link]

  • Homochiral Metal-Organic Framework Based Mixed Matrix Membrane for Chiral Resolution. PMC (PubMed Central). Available at:[Link]

  • Enantiomers and Their Resolution. MDPI. Available at:[Link]

Method

Application Note: Highly Enantioselective Biocatalytic Reduction of 3-Aminoacetophenone to (1S)-1-(3-Aminophenyl)ethanol

Context & Strategic Rationale The synthesis of enantiopure (1S)-1-(3-aminophenyl)ethanol is a critical step in the development of various active pharmaceutical ingredients (APIs) and bioactive natural products. Tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Context & Strategic Rationale

The synthesis of enantiopure (1S)-1-(3-aminophenyl)ethanol is a critical step in the development of various active pharmaceutical ingredients (APIs) and bioactive natural products. Traditional asymmetric chemocatalysis (e.g., utilizing Ru- or Ir-based transition metal catalysts) struggles with amino-substituted aromatic ketones. The free amino group often coordinates with and poisons the metal catalyst, while the electronic properties of the meta-substitution hinder conversion rates.

Mechanistic Framework & Causality of Experimental Design

Designing a robust biocatalytic process requires aligning the thermodynamic driving forces of the reaction with the physicochemical properties of the substrate.

  • Biocatalyst Selection: We utilize HvADH2 , an extreme halophilic alcohol dehydrogenase isolated from the archaeon Haloferax volcanii. The causality here is driven by substrate solubility. 3-Aminoacetophenone exhibits poor aqueous solubility, necessitating the use of organic co-solvents. Because HvADH2 evolved in hypersaline environments, its protein structure features a highly stable hydrophobic core that resists denaturation in organic solvents, allowing it to maintain absolute enantioselectivity in non-ideal aqueous media[2].

  • Cofactor Economy (The Coupled-Substrate Approach): The reduction of the ketone strictly requires the cofactor NADPH, which is prohibitively expensive for stoichiometric use. Rather than introducing a secondary enzyme (such as Glucose Dehydrogenase) for cofactor recycling, we exploit the dual-substrate promiscuity of HvADH2. By adding 5% (v/v) ethanol to the reaction, HvADH2 oxidizes the ethanol to acetaldehyde, simultaneously regenerating NADPH from a catalytic pool of NADP+.

  • Buffer Engineering: The reaction is executed in a 2 M KCl buffer. This is not arbitrary; extreme halophilic enzymes strictly require a high-ionic-strength shield to maintain their active tertiary conformation. Lowering the salt concentration will result in rapid enzyme unfolding and precipitation[2].

BiocatalyticCycle Ketone 3-Aminoacetophenone HvADH2 HvADH2 (Halophilic ADH) Ketone->HvADH2 Reduction Ethanol Ethanol (Cofactor Sink) Ethanol->HvADH2 Oxidation NADPH NADPH + H+ NADPH->HvADH2 Hydride Donor NADP NADP+ NADP->HvADH2 Hydride Acceptor Alcohol (1S)-1-(3-Aminophenyl)ethanol Acetaldehyde Acetaldehyde HvADH2->NADPH HvADH2->NADP HvADH2->Alcohol HvADH2->Acetaldehyde

Figure 1: Coupled-substrate biocatalytic cycle using HvADH2 for the asymmetric reduction of 3-aminoacetophenone.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating strict internal controls.

ExperimentalWorkflow Step1 1. Substrate Prep Solubilize Ketone Step2 2. Biocatalyst Assembly HvADH2 + NADP+ + Buffer Step1->Step2 Step3 3. Bioconversion 30°C, pH 7.5, 24h Step2->Step3 Step4 4. Extraction EtOAc Partitioning Step3->Step4 Step5 5. Analysis Chiral HPLC & GC-MS Step4->Step5

Figure 2: End-to-end experimental workflow for the biocatalytic synthesis and validation of (1S)-1-(3-aminophenyl)ethanol.

Materials & Reagents
  • Substrate: 3-Aminoacetophenone (>98% purity)

  • Biocatalyst: Recombinant HvADH2 (Purified or Cell-Free Extract)

  • Cofactor: NADP+ sodium salt

  • Regeneration Agent/Co-solvent: Absolute Ethanol (>99.9%)

  • Reaction Buffer: 50 mM Tris-HCl, 2 M KCl, pH 7.5

  • Extraction Solvent: Ethyl Acetate (EtOAc)

System Validation & Controls Setup

Before initiating the main preparative reaction, set up the following parallel micro-scale controls to validate the system integrity:

  • Negative Control (No-Enzyme): Buffer + Substrate + NADP+ + Ethanol. Validates that background chemical reduction is zero.

  • Positive Control (Standard Substrate): Buffer + Acetophenone + Enzyme + NADP+ + Ethanol. Validates the specific activity of the HvADH2 batch.

  • Mass Balance Check: Post-reaction GC-MS quantification of unreacted ketone + formed alcohol must equal the initial substrate loading, proving no off-target side-reactions (e.g., amine polymerization) occurred.

Bioconversion Procedure
  • Buffer Preparation: Prepare 100 mL of the reaction buffer (50 mM Tris-HCl, 2 M KCl). Adjust the pH strictly to 7.5 using 1 M HCl or NaOH.

  • Substrate Solubilization: Dissolve 3-aminoacetophenone in absolute ethanol to create a concentrated stock.

  • Reaction Assembly: In a 250 mL baffled bioreactor flask, add the buffer, followed by the substrate stock to achieve a final substrate concentration of 20 mM and a final ethanol concentration of 5% (v/v)[1].

  • Cofactor Addition: Add NADP+ to a final catalytic concentration of 0.1 mM.

  • Enzyme Initiation: Introduce the HvADH2 biocatalyst (typically 2-5 U/mL depending on specific batch activity).

  • Incubation: Seal the flask tightly to prevent the evaporation of ethanol and the volatile acetaldehyde byproduct. Incubate at 35°C with orbital shaking at 150 rpm for 24 hours.

Downstream Processing
  • Quenching: Terminate the reaction by adding 1 M HCl dropwise to lower the pH to 5.0, effectively denaturing the enzyme and halting catalysis.

  • Extraction: Add an equal volume of ethyl acetate (1:1 v/v) to the reaction mixture. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to break any proteinaceous emulsions at the interface. Extract the upper organic layer. Repeat the extraction twice more to ensure >95% product recovery[1].

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

Analytical Validation
  • Conversion (%): Analyze the crude residue via GC-MS (m/z 137 for the product, m/z 135 for the starting ketone).

  • Enantiomeric Excess (ee %): Determine stereopurity using Chiral HPLC (e.g., Chiralcel OB-H column, n-hexane/isopropanol 95:5 mobile phase, 1.0 mL/min, UV detection at 254 nm). The (S)-enantiomer will resolve cleanly from any trace (R)-enantiomer under these conditions.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing this optimized HvADH2 protocol for the reduction of 3-aminoacetophenone.

ParameterValue / MetricAnalytical Method
Substrate Loading 20 mMGravimetric / Volumetric
Co-solvent / Hydride Source 5% (v/v) EthanolVolumetric
Reaction Time 24 Hours-
Molar Conversion > 99%GC-MS
Enantiomeric Excess (ee) > 99.5% (1S)Chiral HPLC
Isolated Yield 92 - 95%Gravimetric (Post-Extraction)
Mass Balance Recovery > 98%GC-MS Total Ion Count

Sources

Application

Application Note: Asymmetric Transfer Hydrogenation for the Synthesis of (1S)-1-(3-Aminophenyl)ethanol

Foreword from the Senior Application Scientist: The synthesis of enantiopure chiral amino alcohols is a cornerstone of modern pharmaceutical development, particularly for APIs targeting adrenergic receptors and cholinest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist: The synthesis of enantiopure chiral amino alcohols is a cornerstone of modern pharmaceutical development, particularly for APIs targeting adrenergic receptors and cholinesterase inhibitors. This guide provides a field-proven, self-validating protocol for the Asymmetric Transfer Hydrogenation (ATH) of 3'-aminoacetophenone to yield (1S)-1-(3-aminophenyl)ethanol. By leveraging the Noyori-Ikariya Ru(II) catalytic framework, this methodology bypasses the hazards of high-pressure direct hydrogenation while ensuring absolute chemoselectivity.

Mechanistic Principles & Causality

The Metal-Ligand Bifunctional Mechanism

The ATH of 3'-aminoacetophenone utilizes the well-established [RuCl(p-cymene)(TsDPEN)] precatalyst. The reaction does not proceed via direct coordination of the ketone oxygen to the ruthenium center. Instead, it operates through an outer-sphere, metal-ligand bifunctional mechanism .

Causality of Catalyst Activation: The precatalyst is an inactive 18-electron complex. The addition of a strong base (e.g., t-BuOK) abstracts HCl, generating a highly reactive 16-electron Ru-amido species. This active catalyst then dehydrogenates the hydrogen donor (isopropanol) to form the 18-electron Ru-hydride intermediate.

Stereocontrol: To selectively synthesize the (1S) -enantiomer, the (R,R)-TsDPEN ligand is employed. The stereochemical outcome is dictated by a highly organized six-membered pericyclic transition state. A stabilizing CH/π interaction between the η⁶-arene ligand (p-cymene) and the aromatic ring of the 3'-aminoacetophenone substrate locks the conformation, selectively delivering the hydride to the Re-face of the ketone .

Chemoselectivity and Hydrogen Donor Selection

A critical challenge in reducing 3'-aminoacetophenone is the presence of the unprotected primary aniline (-NH₂).

Causality of H-Donor Choice: While the formic acid/triethylamine (TEAF) azeotrope is the industry standard for many ATH reactions, applying it to aniline derivatives at elevated temperatures carries a severe risk of competitive N-formylation . To circumvent this, anhydrous isopropanol (IPA) is selected as both the solvent and the hydrogen donor. Because ATH is an equilibrium process, using IPA in vast molar excess drives the reaction to completion without risking amine functionalization .

CatalyticCycle A Precatalyst [RuCl(p-cymene)((R,R)-TsDPEN)] B 16e- Ru Amido (Active Catalyst) A->B Base (-HCl) C 18e- Ru Hydride (H-Donor Added) B->C Isopropanol (- Acetone) D Pericyclic TS (Substrate Bound) C->D 3'-Aminoacetophenone E (1S)-1-(3-aminophenyl)ethanol Product D->E Hydride Transfer E->B Catalyst Turnover

Figure 1: Bifunctional catalytic cycle of Ru-TsDPEN mediated asymmetric transfer hydrogenation.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical data driving the selection of the optimal reaction parameters. The superiority of the IPA/t-BuOK system is evident in both the kinetic profile and the purity of the isolated product.

Hydrogen Donor SystemBase CatalystTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Chemoselectivity / Impurity Profile
Formic Acid / NEt₃ (5:2)None4012>9594High risk of N-formylation
Sodium Formate / H₂ONone40168592Sluggish kinetics, phase issues
Isopropanol (IPA) t-BuOK (2 mol%) 25 8 >99 96 Clean profile, no N-alkylation

Note: Running the IPA reaction at 25 °C rather than reflux prevents the reverse reaction (dehydrogenation of the product), which would otherwise erode the kinetic enantioselectivity over time.

Experimental Protocol

This methodology is designed as a self-validating system . The integration of In-Process Controls (IPC) and a phase-switching workup ensures that any deviation in catalytic turnover is immediately caught, and trace impurities are systematically purged.

A. Reaction Setup & Execution
  • Solvent Degassing: Charge a flame-dried Schlenk flask with 20 mL of anhydrous Isopropanol (IPA). Sparge with dry N₂ or Argon for 15 minutes. Causality: The 18-electron Ru-hydride intermediate is highly sensitive to oxidation; rigorous degassing prevents catalyst deactivation.

  • Catalyst Activation: Add [RuCl(p-cymene)((R,R)-TsDPEN)] (31.8 mg, 0.05 mmol, 0.5 mol%) to the flask, followed by a 1.0 M solution of t-BuOK in THF (0.2 mL, 0.20 mmol, 2.0 mol%). Stir at room temperature for 15 minutes until the solution turns a deep, homogenous purple/red. Causality: This validates the formation of the active 16-electron Ru-amido complex prior to substrate introduction.

  • Substrate Addition: Add 3'-aminoacetophenone (1.35 g, 10.0 mmol, 1.0 eq) in one portion.

  • Reaction: Stir the mixture at 25 °C under a positive pressure of inert gas for 8–12 hours.

B. In-Process Control (IPC)
  • Sampling: Withdraw a 50 µL aliquot, dilute with 1 mL of mobile phase (e.g., Hexane/IPA 90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Self-Validation Check: The reaction is deemed complete when conversion is >99%. If conversion is stalled at <99%, it indicates oxygen ingress or moisture contamination. Do not proceed to workup until conversion is verified, as unreacted ketone is difficult to separate from the product later.

C. Workup & Phase-Switching Isolation
  • Quench: Once complete, concentrate the reaction mixture under reduced pressure to remove the IPA and the acetone byproduct.

  • Acid Extraction: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 15 mL). Causality: The basic aniline moiety of the product is protonated, migrating entirely into the aqueous phase as a water-soluble ammonium salt. Neutral Ru-catalyst residues and any trace unreacted ketone remain trapped in the organic phase, which is discarded.

  • Basification: Cool the combined aqueous layers to 0–5 °C in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches 10. Causality: Deprotonation regenerates the free amine, causing the pure (1S)-1-(3-aminophenyl)ethanol to precipitate or separate as an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the chemically pure (1S)-1-(3-aminophenyl)ethanol as an off-white solid.

Workflow Step1 1. Catalyst Activation Mix Ru-precatalyst + t-BuOK in IPA Step2 2. Substrate Addition Add 3'-aminoacetophenone Step1->Step2 Step3 3. ATH Reaction Stir at 25°C for 8-12 h Step2->Step3 Step4 4. IPC (Chiral HPLC) Verify >99% Conv. & >95% ee Step3->Step4 Step4->Step3 If Conv. < 99% Step5 5. Quench & Workup Evaporate IPA, Acid/Base Extraction Step4->Step5 Step6 6. Isolation Precipitate (1S)-1-(3-aminophenyl)ethanol Step5->Step6

Figure 2: End-to-end experimental workflow for ATH reaction and phase-switching isolation.

References

  • Title: Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? Source: ACS Catalysis (2021) URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Chemical Reviews (2015) URL: [Link]

  • Title: Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments Source: Advanced Synthesis & Catalysis (2003) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1S)-1-(3-aminophenyl)ethanol Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the asymmetric synthesis of (1S)-1-(3-aminophenyl)ethanol—a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the asymmetric synthesis of (1S)-1-(3-aminophenyl)ethanol—a critical chiral building block used in the synthesis of pactamycin analogs and HIV-1 integrase inhibitors[1].

Achieving an enantiomeric excess (ee) of >99% requires precise control over thermodynamic equilibria and catalyst-substrate interactions. This guide provides troubleshooting frameworks, causality-driven explanations, and self-validating protocols for both biocatalytic and chemocatalytic pathways.

SynthesisWorkflow A 3-Aminoacetophenone (Prochiral Substrate) B Biocatalytic Pathway (HvADH2 / NADPH / GDH) A->B Enzymatic Reduction C Chemocatalytic Pathway (Ru-TsDPEN / FA-TEA) A->C Asymmetric Transfer Hydrogenation D (1S)-1-(3-aminophenyl)ethanol (Target Chiral Alcohol) B->D >99% ee C->D >98% ee

Strategic workflows for the asymmetric reduction of 3-aminoacetophenone.

Section 1: Biocatalytic Asymmetric Reduction (ADH-Mediated)

FAQ 1: Why is my enantiomeric excess (ee) stalling at 85-90% when using wild-type Alcohol Dehydrogenase, and how can I push it to >99%?

The Causality: In biocatalytic reductions using enzymes like the halophilic alcohol dehydrogenase from Haloferax volcanii (HvADH2), conversion and ee% are heavily influenced by the steric and electronic properties of the ketone[2]. The meta-amino group of 3-aminoacetophenone alters the carbonyl stretching frequency ( νC=O​ ), which directly correlates with the enzymatic reaction rate[2].

If your protocol relies on isopropanol as a co-substrate for NADPH regeneration, the reaction is thermodynamically reversible. As the byproduct (acetone) accumulates, the local concentration drives the equilibrium backward. Because ADHs can accomplish dynamic kinetic resolution and racemization of enantiopure alcohols[2], this reverse reaction causes dynamic kinetic racemization of your formed (1S)-1-(3-aminophenyl)ethanol, degrading the ee%.

The Solution: Abandon isopropanol-based regeneration for this specific substrate. Instead, implement an orthogonal cofactor regeneration system using D-Glucose and Glucose Dehydrogenase (GDH). The oxidation of glucose to D-glucono-1,5-lactone is thermodynamically irreversible, effectively acting as a thermodynamic sink that prevents product re-oxidation and preserves >99% ee.

CofactorCycle Substrate 3-Aminoacetophenone ADH Alcohol Dehydrogenase (HvADH2) Substrate->ADH Product (1S)-1-(3-aminophenyl)ethanol NADP NADP+ GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH + H+ NADPH->ADH Glucose D-Glucose (Sacrificial Substrate) Glucose->GDH Gluconolactone D-Glucono-1,5-lactone (Irreversible Byproduct) ADH->Product ADH->NADP GDH->NADPH GDH->Gluconolactone

Orthogonal GDH-mediated NADPH regeneration cycle preventing product racemization.

Self-Validating Protocol: Optimized Biocatalytic Reduction
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ .

  • Substrate Solubilization: Dissolve 3-aminoacetophenone (50 mM) in a minimal volume of DMSO. Ensure the final DMSO concentration in the reaction vessel is strictly <5% (v/v) to overcome its low aqueous solubility without denaturing the enzyme[2].

  • Cofactor Matrix: Add NADP + (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) to the buffer.

  • Initiation: Initiate the reaction by adding the specific Alcohol Dehydrogenase (e.g., HvADH2, 20 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Extraction: Terminate by extracting with ethyl acetate (3x). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate for chiral HPLC analysis.

  • System Validation Step: Run a parallel negative control lacking GDH. If the reaction in the main vessel reaches >99% conversion while the negative control stalls at <10%, this mathematically validates that the orthogonal cofactor regeneration cycle is the primary driver of continuous conversion, ruling out background chemical reduction.

Section 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

FAQ 2: During Ru-TsDPEN catalyzed ATH of 3-aminoacetophenone, I observe a sudden drop in ee% after 12 hours. What causes this, and how is it prevented?

The Causality: Noyori-type Asymmetric Transfer Hydrogenation (ATH) relies on the highly ordered, six-membered pericyclic transition state of the Ru-hydride complex to ensure strict enantiofacial discrimination. When reducing 3-aminoacetophenone using standard basic conditions (e.g., Isopropanol/KOH), the free basic amine on the substrate acts as a competing ligand. It can coordinate to the ruthenium center, displacing the chiral TsDPEN ligand or distorting the transition state geometry. Furthermore, extended reaction times in basic media lead to reversible hydride transfer (dynamic kinetic racemization), which rapidly degrades the ee%.

The Solution: Switch the hydrogen donor system from Isopropanol/Base to a Formic Acid/Triethylamine (FA/TEA) azeotrope. Utilizing a precise 5:2 mixture of formic acid and triethylamine creates a mildly acidic environment[3]. This protonates the meta-amine group of the substrate, neutralizing its ability to coordinate to the Ru center. Additionally, the degradation of formic acid releases CO 2​ gas, rendering the hydride transfer thermodynamically irreversible and locking in the ee%.

ATH_Mechanism A RuCl(p-cymene)(TsDPEN) (Precatalyst) B Active Ru-Hydride Complex (16-electron intermediate) A->B Base Activation D Six-Membered Pericyclic Transition State B->D Substrate Binding C Protonated 3-Aminoacetophenone (Substrate in FA/TEA) C->D Enantiofacial Coordination D->B Catalyst Regeneration E (1S)-1-(3-aminophenyl)ethanol (Chiral Product) D->E Hydride & Proton Delivery F Formic Acid / TEA (Hydride Source) F->B Hydride Transfer & CO2 Release

Catalytic cycle of Ru-TsDPEN asymmetric transfer hydrogenation in FA/TEA azeotrope.

Self-Validating Protocol: Ru-Catalyzed ATH of 3-Aminoacetophenone
  • Inert Preparation: In a Schlenk flask under a strict inert argon atmosphere, combine RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) and 3-aminoacetophenone (1.0 equiv, 10 mmol).

  • Azeotrope Addition: Add a pre-mixed, heavily degassed solution of Formic Acid/Triethylamine (5:2 molar ratio, 5 mL)[3].

  • Reaction: Stir the reaction mixture at 40°C.

  • Kinetic Quenching: Monitor the reaction strictly via chiral GC/HPLC. Terminate the reaction precisely at >95% conversion (typically 8-12 hours) by cooling to 0°C and adding water.

  • Workup: Extract with dichloromethane, wash with saturated NaHCO 3​ to neutralize residual acid, dry over Na 2​ SO 4​ , and concentrate.

  • System Validation Step: Monitor the reaction vessel for continuous CO 2​ evolution. The stoichiometric degradation of formic acid to CO 2​ provides a real-time, visual validation of active hydride transfer. A premature cessation of bubbling before GC confirms >95% conversion indicates catalyst poisoning, prompting immediate reaction termination to save the batch.

Section 3: Quantitative Optimization Metrics

The following table summarizes the causal relationship between reaction parameters, conversion rates, and the resulting enantiomeric excess.

Reaction SystemHydrogen Source / CofactorAdditive / ModulatorConversion (%)Enantiomeric Excess (ee %)Primary Failure Mode
HvADH2 (Biocatalysis)Isopropanol (5% v/v)None75%88%Acetone accumulation causing dynamic racemization
HvADH2 (Biocatalysis)Glucose / GDHDMSO (5% v/v)>99%>99% (1S)Enzyme denaturation if DMSO exceeds 10%
Ru(S,S-TsDPEN) (ATH)Isopropanol / KOHNone60%72%Amine coordination poisoning the Ru center
Ru(S,S-TsDPEN) (ATH)Formic Acid / TEA (5:2)None>98%98% (1S)Over-reaction leading to reversible hydride transfer

References

  • Title: Organic & Biomolecular Chemistry - Royal Scientific Society. Source: rss.jo. URL: 2

  • Title: 3-Aminoacetophenone 99-03-6 wiki - Guidechem. Source: guidechem.com. URL: 1

  • Title: Rhodium and iridium NHC complexes from chiral NHC precursors: Synthesis, structure, transfer hydrogenation catalysis and method validation. Source: researchgate.net. URL: 3

Sources

Optimization

Technical Support Center: Biocatalytic Synthesis of (1S)-1-(3-aminophenyl)ethanol

Welcome to the Technical Support Center for the asymmetric biocatalytic reduction of 3-aminoacetophenone. This guide is designed for researchers and drug development professionals optimizing the synthesis of the chiral p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric biocatalytic reduction of 3-aminoacetophenone. This guide is designed for researchers and drug development professionals optimizing the synthesis of the chiral pharmaceutical intermediate, (1S)-1-(3-aminophenyl)ethanol, using Ketoreductase (KRED) enzymes.

Mechanistic Rationale & System Design

The synthesis of (1S)-1-(3-aminophenyl)ethanol relies on the highly enantioselective reduction of 3-aminoacetophenone. Ketoreductases (KREDs) are the industry standard for this transformation, routinely achieving >99% enantiomeric excess (ee) and exceptional space-time yields[1]. The stereoselectivity is governed by the enzyme's active site complementarity to the transition state of the meta-substituted prochiral ketone[2].

Because KREDs require stoichiometric amounts of the hydride donor NADPH, a cofactor regeneration system is mandatory for economic viability. While coupled-substrate approaches using isopropanol (IPA) are common, they suffer from unfavorable thermodynamic equilibria requiring continuous product removal[3]. Instead, we recommend a Glucose Dehydrogenase (GDH) coupled system. GDH oxidizes D-glucose to D-gluconic acid, driving the reaction irreversibly forward and ensuring >99% chemical yields[4].

Biocatalytic Cascade Pathway

Biocatalysis_Pathway cluster_KRED Ketoreductase (KRED) Cycle cluster_GDH Cofactor Regeneration (GDH) Substrate 3-Aminoacetophenone (Prochiral Substrate) KRED KRED Catalyst Substrate->KRED Binds Product (1S)-1-(3-aminophenyl)ethanol (Chiral Product) KRED->Product Releases NADP NADP+ KRED->NADP Oxidized Glucose D-Glucose (Sacrificial Donor) GDH Glucose Dehydrogenase Glucose->GDH Oxidation GluconicAcid D-Gluconic Acid (Irreversible Hydrolysis) GDH->GluconicAcid Hydrolysis NADPH NADPH + H+ GDH->NADPH Regenerates NADPH->KRED Hydride Transfer NADP->GDH Recycled

Biocatalytic cascade for (1S)-1-(3-aminophenyl)ethanol synthesis with GDH cofactor regeneration.

Optimized Reaction Parameters

The following parameters have been optimized to balance substrate solubility, enzyme stability, and thermodynamic driving force.

ParameterOptimized TargetMechanistic Causality
Substrate Loading 50 - 100 g/LMaximizes throughput. 3-aminoacetophenone can be inhibitory at higher concentrations.
Co-solvent 5 - 10% v/v DMSO or IPAEnsures complete solubilization of the hydrophobic aromatic substrate in the aqueous buffer.
Buffer System 250 mM Potassium PhosphateProvides initial buffering capacity against the rapid generation of gluconic acid by GDH.
Reaction pH 7.0 ± 0.2Prevents KRED denaturation. Requires active autotitration with 1M NaOH as the reaction progresses.
Temperature 30°CBalances the kinetic rate of reduction with the thermal half-life of the KRED and GDH enzymes.
Cofactor (NADP+) 0.5 - 1.0 mMCatalytic amounts are sufficient due to rapid GDH recycling. Excess NADP+ offers no kinetic benefit.
D-Glucose 1.5 molar equivalentsEnsures a complete thermodynamic push to the right. Excess accounts for minor side-reactions.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure each phase of the reaction is proceeding as intended. Do not proceed to the next step if a validation check fails.

Step 1: Buffer and Cofactor Preparation

  • Action: Dissolve 250 mM Potassium Phosphate, 1.0 mM NADP+, and 1.5 eq D-Glucose in deionized water. Adjust the pH to exactly 7.0 using 1M NaOH or 1M HCl.

  • Causality: Establishing the correct initial pH is critical. If the starting pH is off, the initial burst of gluconic acid will immediately denature the biocatalysts.

  • Self-Validation: Measure pH after 10 minutes of stirring. If it drifts, buffer preparation is incorrect.

Step 2: Substrate Solubilization

  • Action: Dissolve 3-aminoacetophenone in DMSO (to a final reaction volume of 5-10%). Slowly add this organic mixture dropwise to the aqueous buffer under vigorous stirring (500 rpm).

  • Causality: Dropwise addition prevents localized supersaturation and "crashing out" (precipitation) of the substrate.

  • Self-Validation: The resulting mixture must be a uniform, slightly turbid emulsion or clear solution. Visible solid chunks indicate failed solubilization; add 1-2% more DMSO until clear.

Step 3: Enzyme Initiation

  • Action: Add the lyophilized KRED (e.g., 1-2 g/L) and GDH (e.g., 0.5 g/L) powders directly to the reactor. Immediately take a 100 µL sample, quench in 900 µL acetonitrile, and centrifuge.

  • Causality: Taking a t=0 sample establishes the baseline substrate peak area for accurate conversion tracking.

  • Self-Validation: HPLC analysis of the t=0 sample must show a single major peak corresponding to 3-aminoacetophenone.

Step 4: Active pH Maintenance (Autotitration)

  • Action: Connect a pH stat or autotitrator loaded with 1M NaOH. Set the setpoint to 7.0.

  • Causality: As GDH converts glucose to gluconic acid, the pH will drop. The rate of NaOH consumption is directly proportional to the rate of product formation.

  • Self-Validation: Monitor the NaOH dosing curve. A linear or logarithmic dosing curve validates that the enzymes are active. If dosing stops prematurely (<90% theoretical volume), the reaction has stalled.

Step 5: Quenching and Extraction

  • Action: Once NaOH consumption ceases, extract the aqueous layer 3 times with an equal volume of Ethyl Acetate (EtOAc). Dry the organic layer over MgSO₄ and evaporate.

  • Causality: EtOAc efficiently partitions the chiral alcohol away from the highly polar gluconic acid and enzyme debris.

  • Self-Validation: Perform a mass balance check. The isolated mass of the crude product should be >90% of the theoretical yield.

Troubleshooting Guide & FAQs

Diagnostic Workflow for Stalled Reactions

Troubleshooting_Workflow Start Issue: Low Conversion (<90%) CheckpH Check Reaction pH Start->CheckpH pHLow pH < 6.5 CheckpH->pHLow Yes pHOK pH 6.5 - 7.5 CheckpH->pHOK No FixpH Add 1M NaOH (Buffer Capacity Exceeded) pHLow->FixpH CheckSolubility Check Substrate Solubility pHOK->CheckSolubility Insoluble Visible Precipitation CheckSolubility->Insoluble Yes Soluble Clear Solution/Emulsion CheckSolubility->Soluble No FixSolubility Increase Co-solvent (e.g., 5-10% DMSO/IPA) Insoluble->FixSolubility CheckEnzyme Increase KRED/GDH Loading or Check Cofactor Age Soluble->CheckEnzyme

Diagnostic workflow for troubleshooting stalled biocatalytic reductions.

Frequently Asked Questions

Q1: Why is my enantiomeric excess (ee) lower than the expected >99%? A1: Background non-enzymatic reduction is negligible in this system. Low ee typically stems from using a KRED variant that lacks strict stereofacial discrimination for the meta-amino group[2]. Additionally, running the reaction at elevated temperatures (>35°C) increases the flexibility of the enzyme's binding pocket, allowing the substrate to bind in the disfavored orientation. Solution: Screen a targeted KRED panel specific for bulky aromatic ketones or lower the reaction temperature to 25°C.

Q2: The reaction stalls at exactly 50% conversion. What happened? A2: This is a classic symptom of a pH crash. If you relied solely on the phosphate buffer without active NaOH titration, the gluconic acid generated by the GDH system likely dropped the pH below 6.0, irreversibly denaturing the KRED. Solution: Always use a pH stat. If the pH is confirmed to be 7.0, you may be experiencing product inhibition; consider using an in situ product removal (ISPR) technique[3].

Q3: Can I use Isopropanol (IPA) instead of Glucose/GDH for cofactor regeneration? A3: Yes, coupled-substrate approaches using IPA and a single KRED (acting as both the reductase and the recycling dehydrogenase) are common[3]. However, the thermodynamic equilibrium of the IPA/acetone system is highly unfavorable compared to the irreversible glucose/gluconic acid system. To drive the reaction to completion with IPA, you must actively remove the acetone byproduct (e.g., via reduced pressure or a nitrogen sweep)[3].

Q4: The 3-aminoacetophenone substrate is precipitating when I add it to the buffer. How do I fix this? A4: 3-aminoacetophenone has poor aqueous solubility. Ensure you are pre-dissolving it in a water-miscible co-solvent (DMSO or IPA) before addition. If precipitation still occurs, it means you have exceeded the saturation limit. Solution: Increase the co-solvent concentration to 10% v/v, or operate the reaction as a biphasic suspension where the solid substrate slowly dissolves as the aqueous fraction is depleted.

References

  • Qiao, L., et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications (2023). URL: [Link]

  • Noey, E. L., et al. "Origins of stereoselectivity in evolved ketoreductases." Proceedings of the National Academy of Sciences (2015). URL: [Link]

  • Moore, J. C., et al. "Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes." Organic Process Research & Development (2011). URL: [Link]

  • Haq, S. F., et al. "A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation." Microbial Cell Factories (2018). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in (1S)-1-(3-aminophenyl)ethanol Synthesis

Welcome to the Technical Support Center for chiral alcohol synthesis. The conversion of 3-aminoacetophenone to (1S)-1-(3-aminophenyl)ethanol is a highly valuable transformation in drug development, but it is notoriously...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral alcohol synthesis. The conversion of 3-aminoacetophenone to (1S)-1-(3-aminophenyl)ethanol is a highly valuable transformation in drug development, but it is notoriously plagued by catalyst deactivation.

Whether you are utilizing transition metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) or enzyme-driven biocatalysis, the presence of the free amine (-NH₂) group introduces severe coordination and toxicity challenges. This guide provides field-proven troubleshooting workflows, self-validating protocols, and the mechanistic causality behind each solution to ensure your reactions reach completion with >99% enantiomeric excess (ee).

Part 1: Diagnostic Workflow for Catalyst Deactivation

Before altering your synthetic route, it is critical to identify the exact mechanism of catalyst failure. The following diagnostic logic tree will help you isolate the root cause of stalled conversions.

CatalystTroubleshooting Start Reaction Stalls / Low Conversion Check Analyze Reaction Mixture Start->Check IsBlack Black Precipitate? (Metal Reduction) Check->IsBlack IsAmine Free Amine Substrate? (e.g., 3-aminoacetophenone) Check->IsAmine Protect Use N-Boc / N-Ac Protecting Group IsBlack->Protect Yes AddAcid Add Brønsted Acid (e.g., HCl) Form Non-Coordinating Ammonium Salt IsAmine->AddAcid Yes Success Catalyst Remains Active High ee (1S)-1-(3-aminophenyl)ethanol AddAcid->Success Protect->Success

Diagnostic workflow for resolving transition metal catalyst deactivation.

Part 2: Transition Metal Catalysis (Ru/Ir/Rh) Troubleshooting

FAQ 1: Why does my Ru(II)-TsDPEN catalyst deactivate mid-reaction when reducing 3-aminoacetophenone?

The Causality: The free primary amine on 3-aminoacetophenone is a strong Lewis base. In transition metal catalysis, the active catalytic species requires a vacant coordination site to bind the hydride donor (e.g., isopropanol or formate). The basic amine outcompetes the hydride donor, irreversibly coordinating to the electrophilic metal center (Ru, Ir, or Rh) and effectively poisoning the catalyst[1]. Furthermore, high basicity and nucleophilicity in the reaction environment can lead to the formation of inactive metal dimers or irreversible trimerization of hydridic intermediates[2].

FAQ 2: How can I prevent this poisoning without adding extra synthetic protection/deprotection steps?

The Causality: You can utilize an in situ electronic masking strategy. By adding a stoichiometric amount of a Brønsted acid (such as HCl or utilizing a formic acid-rich environment), the free amine is protonated to form an ammonium salt (-NH₃⁺). The positively charged ammonium group is non-nucleophilic and lacks the lone pair required to coordinate to the metal center, leaving the catalyst active for the duration of the reaction[3].

Protocol: Self-Validating Acid-Mediated ATH Workflow

This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope, where the excess formic acid acts as both the hydrogen source and the in situ protonating agent.

  • Substrate Preparation: Dissolve 10 mmol of 3-aminoacetophenone in 15 mL of a 5:2 (mol/mol) Formic Acid/Triethylamine azeotropic mixture.

    • Self-Validation Check: The solution should exhibit an acidic pH (~3-4). If the pH is too high, the amine will not be fully protonated, leading to immediate catalyst poisoning.

  • Catalyst Activation: In a separate inert vial, dissolve 0.05 mmol (0.5 mol%) of Ru(II)-TsDPEN in 2 mL of anhydrous dichloromethane (DCM). Stir for 5 minutes.

  • Reaction Initiation: Transfer the activated catalyst solution to the substrate mixture. Stir at 40°C for 12 hours under an argon atmosphere.

  • Workup & Deprotonation: Cool the mixture to 0°C. Slowly add saturated aqueous Na₂CO₃ dropwise until the pH reaches 9–10.

    • Causality: This step neutralizes the acid, converting the ammonium salt back to the free amine of the target product, (1S)-1-(3-aminophenyl)ethanol.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over MgSO₄, filter, and concentrate under vacuum.

Part 3: Biocatalysis (Ketoreductase) Troubleshooting

FAQ 3: My ketoreductase (KRED) shows severe product inhibition and amine toxicity. How do I scale this up?

The Causality: While biocatalytic reduction offers exquisite enantioselectivity, enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are sensitive to the microenvironment[4]. High concentrations of 3-aminoacetophenone and its resulting amine-alcohol product can denature the enzyme's tertiary structure or competitively bind to the active site. The Solution: Implement a biphasic reaction system. By dissolving the substrate in an organic solvent (e.g., MTBE) and keeping the enzyme in an aqueous buffer, the toxic amine is partitioned away from the enzyme. Mass transfer occurs only at the liquid-liquid interface, keeping the aqueous concentration of the amine below the toxicity threshold.

Biocatalysis Substrate 3-Aminoacetophenone (Organic Phase: MTBE) Aqueous Aqueous Phase (KRED + NADP+) Substrate->Aqueous Controlled Mass Transfer Product (1S)-1-(3-aminophenyl)ethanol (Organic Phase: MTBE) Aqueous->Product Enzymatic Reduction Recycle Cofactor Recycling (Isopropanol -> Acetone) Aqueous->Recycle NADPH Regeneration Toxicity Amine Toxicity / Inhibition Toxicity->Aqueous Mitigated by Phase Separation

Biphasic biocatalytic system mitigating enzyme deactivation via phase separation.

Protocol: Biphasic Biocatalytic Reduction Workflow
  • Aqueous Phase Preparation: In a bioreactor, prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1.0 g of engineered KRED, 0.1 g of NADP⁺, and 10 mL of Isopropanol (IPA).

    • Causality: IPA serves as the sacrificial hydrogen donor to recycle NADP⁺ back to NADPH, maintaining the catalytic cycle without stoichiometric cofactor costs.

  • Organic Phase Preparation: Dissolve 50 mmol of 3-aminoacetophenone in 50 mL of Methyl tert-butyl ether (MTBE).

  • Biphasic Reaction: Combine the organic and aqueous phases. Agitate vigorously at 800 RPM at 30°C for 24 hours.

    • Self-Validation Check: The agitation rate must be high enough to create an emulsion, maximizing the interfacial surface area for substrate transfer. If phase separation occurs during stirring, conversion will stall.

  • Phase Separation & Recovery: Stop agitation and allow the phases to separate (centrifuge at 3000 RPM if an emulsion persists). Decant the MTBE layer, which contains the highly pure (1S)-1-(3-aminophenyl)ethanol.

Part 4: Quantitative Data & Strategy Comparison

To assist in selecting the optimal route for your specific laboratory setup, refer to the comparative data below summarizing the mitigation strategies for catalyst deactivation.

ParameterTransition Metal Catalysis (Ru-TsDPEN)Biocatalysis (KRED / ADH)
Primary Deactivation Mechanism Amine coordination to metal centerEnzyme denaturation / Active site inhibition
Mitigation Strategy In situ protonation (Brønsted Acid)Biphasic solvent partitioning (MTBE/Water)
Hydrogen Source Formic Acid / TriethylamineIsopropanol (Cofactor recycling)
Typical Enantiomeric Excess (ee) 95% - 98%>99%
Scalability Limitations Exothermic neutralization during workupMass transfer limits in large-scale biphasic reactors
Environmental Impact Heavy metal waste (requires scavenging)Green chemistry (biodegradable catalysts)

References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available at:[Link]

  • Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. ACS Publications. Available at:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Available at:[Link]

  • NAD+-Dependent Dehydrogenase PctP and Pyridoxal 5'-Phosphate Dependent Aminotransferase PctC Catalyze the First Postglycosylation Modification of the Sugar Intermediate in Pactamycin Biosynthesis. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Synthesis of (1S)-1-(3-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure amino alcohol, (1S)-1-(3-aminophenyl)ethanol, is a crucial chiral building block in the synthesis of a variety of pharmaceutical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure amino alcohol, (1S)-1-(3-aminophenyl)ethanol, is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry is of paramount importance, as the desired pharmacological activity is often associated with a single enantiomer. This guide provides a comprehensive comparison of the primary catalytic systems for the asymmetric synthesis of (1S)-1-(3-aminophenyl)ethanol from 3-aminoacetophenone, offering insights into their relative efficacy, supported by experimental data and detailed protocols.

At a Glance: Comparing Catalytic Strategies

The asymmetric reduction of 3-aminoacetophenone is dominated by two powerful catalytic methodologies: chemocatalysis, primarily through transition metal-mediated transfer hydrogenation, and biocatalysis, utilizing the high selectivity of ketoreductase enzymes.

Catalyst TypeTypical Catalyst/EnzymeKey Performance MetricsAdvantagesDisadvantages
Chemcatalysis Ru(II) complexes with chiral ligands (e.g., (R,R)-TsDPEN)High yields (>95%), Excellent enantiomeric excess (e.e.) (>99%)Broad substrate scope, High turnover numbers (TON)Requires high-pressure hydrogen gas, Potential for heavy metal contamination, Often requires organic solvents
Biocatalysis Ketoreductases (KREDs)High to excellent yields (>90%), Excellent e.e. (>99%)Mild reaction conditions (aqueous media, room temp., atmospheric pressure), High stereoselectivity, Environmentally friendly ("green")Substrate specificity can be narrow, Requires cofactor regeneration system, Enzyme stability can be a concern

Deep Dive: Chemocatalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones using ruthenium(II) complexes with chiral diamine and phosphine ligands, pioneered by Noyori and his contemporaries, stands as a pillar of modern organic synthesis.[1][2] These catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer, leading to exceptional levels of enantioselectivity.[1]

For the reduction of acetophenone, a close structural analog of 3-aminoacetophenone, Ru(II) catalysts have demonstrated remarkable efficacy. For instance, the use of a Ru-TsDPEN complex can achieve conversions and enantiomeric excesses approaching 99%.[3][4]

Illustrative Reaction Scheme:

substrate 3-Aminoacetophenone product (1S)-1-(3-aminophenyl)ethanol substrate->product Asymmetric Transfer Hydrogenation catalyst [RuCl2(p-cymene)]2 / (S,S)-TsDPEN Formic Acid/Triethylamine

Caption: Asymmetric transfer hydrogenation of 3-aminoacetophenone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3-Aminoacetophenone

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aryl ketone.

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 3-Aminoacetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Pre-formation: In a nitrogen-flushed Schlenk flask, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%) in anhydrous DCM (1 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 3-aminoacetophenone (1.0 eq) in the formic acid/triethylamine azeotrope.

  • Hydrogenation: Add the pre-formed catalyst solution to the substrate solution. Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution until the pH is basic (pH 9-10).

  • Extraction: Extract the product with DCM (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (1S)-1-(3-aminophenyl)ethanol.

Deep Dive: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[5] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the stereoselective reduction of ketones to their corresponding alcohols with exquisite precision.[6] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. For preparative-scale synthesis, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase.[7]

The use of engineered KREDs has significantly broadened the substrate scope and enhanced the robustness of these biocatalysts for industrial applications.[5]

Illustrative Biocatalytic Cycle:

cluster_reduction Ketone Reduction cluster_regeneration Cofactor Regeneration KRED_NADPH KRED-NADP+ GDH_NADP GDH-NADP+ KRED_NADPH->GDH_NADP NADP+ KRED_NADP KRED-NADPH KRED_NADP->KRED_NADPH Substrate 3-Aminoacetophenone Product (1S)-1-(3-aminophenyl)ethanol Substrate->Product H- Glucose Glucose Gluconolactone 6-Phospho-D-glucono-1,5-lactone Glucose->Gluconolactone GDH GDH_NADPH GDH-NADPH GDH_NADP->GDH_NADPH GDH_NADPH->KRED_NADP NADPH

Caption: Biocatalytic reduction of 3-aminoacetophenone with KRED and cofactor regeneration.

Experimental Protocol: KRED-Mediated Reduction of 3-Aminoacetophenone

This protocol provides a general framework for the biocatalytic reduction of an aryl ketone using a commercially available ketoreductase screening kit.

Materials:

  • Ketoreductase (e.g., from a KRED screening kit)

  • NADP+ or NAD+ cofactor

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • 3-Aminoacetophenone

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. To this, add D-glucose, the NAD(P)+ cofactor, and glucose dehydrogenase.

  • Enzyme Addition: Add the selected ketoreductase to the buffered solution.

  • Substrate Addition: Dissolve 3-aminoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-30 °C). Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude (1S)-1-(3-aminophenyl)ethanol.

  • Purification: If necessary, purify the product by flash column chromatography.

Analytical Validation: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[8][9]

Chiral HPLC Method for (1S)-1-(3-aminophenyl)ethanol:
  • Column: Chiralcel OD-H

  • Mobile Phase: Hexane:Isopropanol (75:25, v/v)

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 239 nm

  • Temperature: 25 °C

  • Expected Retention Time for (S)-enantiomer: 22.8 min[10]

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % e.e. = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve sample in mobile phase B Inject sample onto chiral column A->B C Separate enantiomers B->C D Detect enantiomers (UV) C->D E Integrate peak areas D->E F Calculate % e.e. E->F

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Conclusion

Both chemocatalytic and biocatalytic methods offer highly effective routes to enantiomerically pure (1S)-1-(3-aminophenyl)ethanol. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations. For large-scale industrial production, the mild and sustainable conditions of biocatalysis are increasingly favored. However, the broad applicability and high turnover numbers of ruthenium-based chemocatalysts ensure their continued importance in both academic and industrial research.

References

  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
  • Morris, R. H. (2009). Asymmetric hydrogenation. Chemical Society Reviews, 38(8), 2282-2291.
  • BenchChem. (2025). Comparative analysis of different catalysts for 3-Hydroxyacetophenone synthesis.
  • Sánchez, F. G., & Navas Díaz, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Brazilian Chemical Society, 23(1), 13-20.
  • IntechOpen. (2012).
  • MDPI. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Herald Scholarly Open Access. (2018).
  • The Royal Society of Chemistry. (2017). Table of Contents.
  • National Center for Biotechnology Information. (2016).
  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.
  • Kanto Chemical Co., Inc. (n.d.).
  • ResearchGate. (2022). Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone.
  • ResearchGate. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols.
  • ResearchGate. (2017).
  • Google Patents. (2021). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • BenchChem. (2025). Head-to-Head Comparison of Catalysts for 2'-Aminoacetophenone Synthesis.
  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent.
  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021).
  • Google Patents. (2016). EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones.
  • Royal Society of Chemistry. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity.
  • Eureka by PatSnap. (2019). Synthetic method for 3-aminoacetophenone.
  • ResearchGate. (2023). Reduction of acetophenone by ketoreductase from Thermus thermophilus (TtADH) coupled to phosphite dehydrogenase (PTDH) for cofactor recycling.

Sources

Comparative

Benchmarking Whole-Cell Biocatalysts for the Asymmetric Synthesis of (1S)-1-(3-Aminophenyl)ethanol

Introduction (1S)-1-(3-aminophenyl)ethanol is a highly valuable chiral building block, prominently utilized in pharmaceutical development and recognized as a critical impurity standard in the synthesis of Rivastigmine, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S)-1-(3-aminophenyl)ethanol is a highly valuable chiral building block, prominently utilized in pharmaceutical development and recognized as a critical impurity standard in the synthesis of Rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's and Parkinson's disease-related dementia[1]. The synthesis of this chiral alcohol via the asymmetric reduction of 3-aminoacetophenone presents unique chemical challenges. The electron-donating nature of the meta-amino group alters the electronic environment of the carbonyl, often leading to sluggish reaction rates and suboptimal enantiomeric excess (ee) when using traditional chemical catalysts like Ru-TsDPEN[2]. Consequently, whole-cell biocatalysis utilizing engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) has emerged as the benchmark methodology, offering unparalleled stereoselectivity and environmental sustainability.

Mechanistic Overview & The Whole-Cell Advantage

While isolated enzymes, such as the halophilic alcohol dehydrogenase ADH2 from Haloferax volcanii (HvADH2), exhibit unprecedented substrate scope and absolute enantioselectivity for aromatic ketones[2], their industrial application is bottlenecked by the cost of the exogenous NADPH cofactor.

Whole-cell biocatalysts bypass this limitation by operating as self-contained micro-factories. By co-expressing a stereoselective KRED and a cofactor-regenerating enzyme like Glucose Dehydrogenase (GDH) in Escherichia coli, the system continuously recycles NADP+ to NADPH. Furthermore, the cellular envelope buffers the enzymes against the organic co-solvents (e.g., isopropanol) required to solubilize 3-aminoacetophenone, which exhibits notoriously low solubility in purely aqueous media[2].

G cluster_0 Whole-Cell Biocatalytic Cascade Substrate 3-Aminoacetophenone KRED Ketoreductase (KRED) Substrate->KRED Reduction Product (1S)-1-(3-aminophenyl)ethanol KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->KRED Hydride transfer GDH->NADPH Regeneration Gluconic Gluconic Acid GDH->Gluconic Glucose Glucose Glucose->GDH Oxidation

Fig 1. Whole-cell biocatalytic cascade for 3-aminoacetophenone reduction.

Quantitative Benchmarking: Biocatalysis vs. Chemical Alternatives

To objectively evaluate the performance of whole-cell biocatalysts, they must be benchmarked against both traditional chemical asymmetric transfer hydrogenation (ATH) and isolated enzyme systems. The table below synthesizes performance metrics based on a standardized 100 mM substrate loading.

Catalyst SystemConversion (%)Enantiomeric Excess (ee %)Cofactor/Ligand CostE-factor (Waste/Product)Scalability
Chemical ATH (Ru-TsDPEN) 85 - 90%88 - 92%Very High (Ru, Chiral Ligands)High (Heavy metal waste)Moderate (Requires inert atmosphere)
Isolated Enzyme (HvADH2) >99%>99%Prohibitive (Exogenous NADPH)LowPoor (Cost-limited)
Whole-Cell (E. coli KRED/GDH) >98%>99.5%Near Zero (In situ regeneration)Very Low (Aqueous system)Excellent (Standard fermentation)
Self-Validating Experimental Protocol: Whole-Cell Biotransformation

This protocol details a self-validating workflow for the synthesis of (1S)-1-(3-aminophenyl)ethanol. Every phase includes integrated feedback loops to ensure mechanistic integrity.

Phase 1: Biocatalyst Cultivation & Priming

  • Inoculation : Culture recombinant E. coli BL21(DE3) co-expressing KRED and GDH in Terrific Broth (TB) containing appropriate antibiotics at 37°C.

  • Induction : At an OD600 of 0.8, induce protein expression with 0.5 mM IPTG. Causality: Delaying induction until the mid-log phase ensures a robust biomass capable of handling the metabolic burden of dual-enzyme overexpression. Reduce the temperature to 20°C for 16 hours to prevent the formation of inactive inclusion bodies.

  • Harvesting : Centrifuge at 4,000 x g for 15 minutes. Wash the resting cells in 100 mM Potassium Phosphate buffer (pH 7.0) to remove residual media components that might interfere with downstream extraction.

Phase 2: Biphasic Biotransformation

  • Reaction Setup : Resuspend the cell pellet (50 g/L wet cell weight) in 100 mM Potassium Phosphate buffer (pH 7.0). Add 150 mM D-glucose.

  • Substrate Feeding : Dissolve 3-aminoacetophenone in isopropanol (to a final reaction concentration of 5% v/v) and add it to the bioreactor to achieve a 100 mM final substrate concentration. Causality: 3-aminoacetophenone has poor aqueous solubility[2]. Isopropanol acts as a biocompatible co-solvent, while slow feeding prevents acute solvent toxicity and substrate inhibition of the KRED.

  • pH-Stat Monitoring (Self-Validation) : Maintain the reaction at 30°C and 800 rpm. Use an automated pH-stat to titrate 1 M NaOH, keeping the pH strictly at 7.0. Causality: The oxidation of glucose by GDH produces gluconic acid. The rate of NaOH consumption provides a real-time, self-validating stoichiometric readout of cofactor regeneration and, by extension, ketone reduction.

Phase 3: Chiral Analysis & Product Isolation

  • Extraction : Once NaOH consumption ceases (indicating reaction completion), extract the aqueous broth with equal volumes of ethyl acetate (3x). Centrifuge to break any emulsions caused by cellular debris.

  • HPLC Validation : Analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 254 nm). Causality: This confirms not only the conversion rate but ensures the strict (1S)-stereoselectivity required for pharmaceutical intermediates and drug therapy development[3].

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the purified (1S)-1-(3-aminophenyl)ethanol[1].

Expert Insights: The Thermodynamics of Cofactor Regeneration

The choice of the GDH/Glucose system over the ADH/Isopropanol system for whole-cell cofactor regeneration is rooted in thermodynamics. The reduction of aromatic ketones using isopropanol as a sacrificial electron donor is a reversible equilibrium. Because 3-aminoacetophenone is electronically deactivated by the amino group, the equilibrium does not strongly favor the alcohol product. Conversely, the oxidation of glucose by GDH yields glucono-1,5-lactone, which spontaneously and irreversibly hydrolyzes to gluconic acid in aqueous media. This thermodynamic sink drives the asymmetric reduction of 3-aminoacetophenone to >98% conversion, overcoming the inherent electronic limitations of the substrate.

References
  • Title: 3 Source: Sigma-Aldrich URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTjGena5iRZnou214luS1maT6BiVwGOw2I3tJG6B1qvaXRI60vPTn7CVCU0bjAZA1bKzoqQ_tyLzNaRjhlmTcoZNYQWbZzjROwZhtW1ubBQCH5DppFQwDGUWYJ1taf-5-ptrlrdYLdtefSNLAN6wr4-Qs6wiH7XbgVi2o74aymEkgQ5kJe3PEaHNPN

  • Title: 2 Source: Royal Scientific Society URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ1XhUR5z0VOzbbjamEZgGjJy-TVZyJkJNjPqb_RuE6nXICTecozqr9PrkNS9cKOYiKK5WMQW5epPsjGJI0gKjJLFqrw-2d-7qFnVZoBYINkXRUKhNadw2z-_vmmx-WLBJkpONL9k-v2uTDGBfKpro8Oz6yN84qlzPmg1llY_L

  • Title: 1 Source: Chemicea URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6JzDckVJi5EOXiMSERExR5ML2V5FnhyhOTGNUFIeWWs79F-6wcYh01i_1sL3dtAh0PYwhXAAAs82rHRpcU8o9YMaOpxHydLyZXBQ1MjQmdH3_AKf1HZ_Lacz5cqtuoDc4nmg-AbccvNCo6Ag_0E8J1rCtTw==

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(3-aminophenyl)ethanol
Reactant of Route 2
(1S)-1-(3-aminophenyl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.